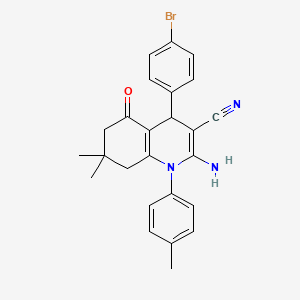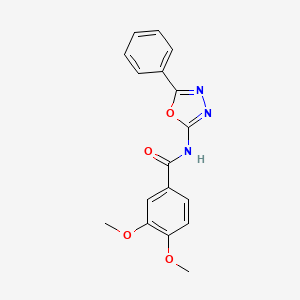![molecular formula C24H15BrN2O3 B11539486 3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539486.png)
3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzoxazole ring, a naphthalene moiety, and a brominated phenol group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol generally involves the following steps:
Condensation Reaction: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzoxazole in the presence of an acid catalyst to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps on a larger scale, with optimizations for yield and purity. Common industrial techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.
Substitution: The bromine atom in the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with quinone-like structures.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.
Pathways Involved: The compound can interfere with cellular pathways by generating reactive oxygen species (ROS) or by modulating enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
Compared to similar compounds, 3-(5-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol is unique due to its combination of a benzoxazole ring and a naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic sites.
Properties
Molecular Formula |
C24H15BrN2O3 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
3-[5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15BrN2O3/c25-17-5-7-21(28)16(9-17)13-26-18-6-8-23-20(12-18)27-24(30-23)19-10-14-3-1-2-4-15(14)11-22(19)29/h1-13,28-29H |
InChI Key |
VYQOBCBHJLTGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-ethoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11539410.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11539416.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11539424.png)
![N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11539427.png)


![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11539448.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539462.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11539466.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B11539468.png)
![13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11539477.png)
![(4-Methoxy-benzylidene)-[6-(4-methoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B11539481.png)
![2,3,4-Trimethylbenzo[h]quinoline](/img/structure/B11539485.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539489.png)
